4-キノロン-3-カルボン酸アミド CB2 リガンド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 4-Quinolone-3-Carboxamide CB2 Ligand is a ligand of the CB2 receptor . Cannabinoids (CBs) and their synthetic analogs exhibit biochemical and pharmacological effects via interacting with the central CB1 and peripheral CB2 receptors .

Synthesis Analysis

Most selective CB2 agonists are designed and synthesized based on non-selective CB2 agonists through the classical med-chem strategies, e.g. molecular hybridization, scaffold hopping, bioisosterism, etc . In the 4-quinolone-3-carboxamide series of CB ligands, replacement of an isopropyl group at the 6-position with a furan-2-yl altered its CB2 functional profile from an agonist to an inverse agonist in GTPγS assay .Molecular Structure Analysis

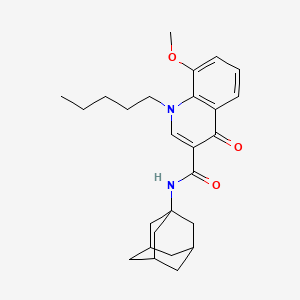

The molecular formula of 4-Quinolone-3-Carboxamide CB2 Ligand is C26H34N2O3 . The compound has a formula weight of 422.6 . The InChi Code is InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21 (24 (29)20-7-6-8-22 (31-2)23 (20)28)25 (30)27-26-13-17-10-18 (14-26)12-19 (11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3, (H,27,30)/t17-,18+,19?,26? .Physical And Chemical Properties Analysis

The 4-Quinolone-3-Carboxamide CB2 Ligand is a crystalline solid . It has a solubility of 3 mg/ml in DMF, 3 mg/ml in DMSO, and 30 mg/ml in ethanol .科学的研究の応用

創薬と合成

4-キノロン-3-カルボン酸アミド誘導体は、CB2 受容体に対して高い親和性と選択性を有しています . これらの化合物は、異なる機能プロファイルによって特徴付けられ、古典的な医薬品化学戦略を通じて、非選択的 CB2 アゴニストに基づいて設計および合成されています .

骨粗鬆症の治療

CB2 受容体は、骨粗鬆症の治療のための薬理学的標的として注目されています . 4-キノロン-3-カルボン酸アミド CB2 リガンドは、CB2 受容体の選択的で高親和性のあるリガンドであり、骨粗鬆症の治療に潜在的に使用できる可能性があります .

疼痛管理

4-キノロン-3-カルボン酸アミド CB2 リガンドは、さまざまな疼痛モデルにおいて鎮痛効果を発揮することが判明しています

作用機序

Target of Action

The primary target of the 4-Quinolone-3-Carboxamide CB2 Ligand is the Cannabinoid Receptor Type-2 (CB2) . This receptor belongs to the large family of G-protein-coupled receptors and is primarily located in peripheral nerve tissues such as immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes . It also has a presence in the Central Nervous System (CNS) .

Mode of Action

The 4-Quinolone-3-Carboxamide CB2 Ligand is a selective, high-affinity ligand of the CB2 receptor . It interacts with the CB2 receptor, displaying an in vitro Ki value of 0.6 nM . The ligand’s interaction with the CB2 receptor can induce changes in the receptor’s active or inactive states .

Biochemical Pathways

The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. Activation of the CB2 receptor can regulate energy metabolism disorders and has potential therapeutic effects in various disease models .

Pharmacokinetics

The balance between selectivity, activity, and pharmacokinetic properties is crucial in the design and synthesis of selective cb2 agonists .

Result of Action

In animal studies, the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . , suggesting that the ligand might behave as an inverse agonist.

Action Environment

It’s known that the balance between hydrophilic and lipophilic properties is important for cb2 ligands . This balance can be influenced by various environmental factors, which in turn can affect the ligand’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet indicates that no special measures are required for handling 4-Quinolone-3-Carboxamide CB2 Ligand . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . After eye contact, it is advised to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

将来の方向性

So far, no selective CB2 ligand has been approved for marketing, but many of its ligands in the clinical stage and pre-clinical stage have positive effects on the treatment of some disease models and have great potential for development . The balance between selectivity, activity, and pharmacokinetic properties needs to be achieved .

生化学分析

Biochemical Properties

The 4-Quinolone-3-Carboxamide CB2 Ligand is known to interact with the CB2 receptor . This interaction is characterized by a high affinity, with an in vitro Ki value of 0.6 nM for CB2 . The CB2 receptor is primarily located in peripheral nerve tissues, including immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes .

Cellular Effects

The 4-Quinolone-3-Carboxamide CB2 Ligand has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB2 receptor . This interaction can lead to various effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The 4-Quinolone-3-Carboxamide CB2 Ligand exerts its effects at the molecular level through its interaction with the CB2 receptor . This interaction involves binding interactions with the receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to show antinociceptive activity in a formalin test of nocifensive response in mice .

Dosage Effects in Animal Models

In animal studies, it was found that the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . The analgesic effect could not be significantly reversed by the CB2 antagonist AM630 treatment, suggesting that the 4-Quinolone-3-Carboxamide CB2 Ligand might behave as an inverse agonist .

Metabolic Pathways

It is known to interact with the CB2 receptor, which plays a role in various metabolic processes .

Transport and Distribution

Given its interaction with the CB2 receptor, it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely to be localized in areas where this receptor is present .

特性

IUPAC Name |

N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNQQLUXHGNAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043048 |

Source

|

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314230-69-7 |

Source

|

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)